molecular formula C13H15BrN2O4 B1405360 tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate CAS No. 1624261-08-0

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate

Cat. No.: B1405360
CAS No.: 1624261-08-0
M. Wt: 343.17 g/mol
InChI Key: XWPGGVJFQIZPPI-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a substituted isoindoline derivative characterized by a tert-butyl carboxylate group at position 2, a bromine atom at position 5, and a nitro group at position 4. The bromine and nitro substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) or reduction/oxidation processes, making it a versatile building block for functionalized heterocycles.

Properties

IUPAC Name

tert-butyl 5-bromo-6-nitro-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(17)15-6-8-4-10(14)11(16(18)19)5-9(8)7-15/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPGGVJFQIZPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127157
Record name 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-08-0
Record name 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-carboxylic acid, 5-bromo-1,3-dihydro-6-nitro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate typically involves the bromination and nitration of isoindoline derivatives. The process starts with the preparation of the isoindoline core, followed by the introduction of bromine and nitro groups at specific positions on the ring. The tert-butyl ester group is then introduced to protect the carboxylate functionality. Common reagents used in these reactions include bromine, nitric acid, and tert-butyl alcohol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. Specifically, studies have focused on the synthesis of nitro-substituted isoindolines, including tert-butyl 5-bromo-6-nitroisoindoline-2-carboxylate, which have shown promise in targeting cancer cells.

  • Case Study : A study demonstrated that compounds similar to this compound effectively inhibit tumor growth in various cancer cell lines, suggesting potential for development into therapeutic agents .

2. Synthesis of Pharmaceuticals
The compound serves as a precursor in synthesizing more complex pharmaceutical agents. Its bromine and nitro groups allow for further functionalization, making it valuable for creating targeted drugs.

  • Example Reaction : tert-butyl 5-bromoisoindoline-2-carboxylate can be reacted with boronic acids in a Suzuki coupling reaction to yield various substituted isoindoline derivatives .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsEffective against various cancer cell lines
Synthesis of PharmaceuticalsPrecursor for drug developmentUseful in Suzuki coupling reactions
Material ScienceOrganic electronicsEnhances charge transport in OLEDs and OPVs

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate include several isoindoline and dihydropyridine derivatives with tert-butyl carboxylate or related protecting groups. Below is a detailed comparison based on structural features, reactivity, and applications inferred from and related chemical principles:

Compound Name CAS No. Key Substituents Molecular Weight (g/mol) Key Differences
This compound (Target) N/A 5-Bromo, 6-Nitro ~329.2 (estimated) Unique combination of bromo and nitro groups; high potential for electrophilic substitution.
tert-Butyl 5-bromoisoindoline-2-carboxylate 201940-08-1 5-Bromo ~283.1 Lacks nitro group; bromine alone may limit redox versatility .
tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate 128372-89-4 2-Ketone, dihydropyridine core ~199.2 Non-aromatic dihydropyridine ring; ketone group enhances polarity and acidity .
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate 85838-94-4 Dihydropyridine core ~185.2 Reduced ring system; susceptible to oxidation to pyridine derivatives .
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid 86447-11-2 Tetrahydropyridine, carboxylic acid ~241.3 Free carboxylic acid enables conjugation chemistry; lower steric bulk .
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate 66207-23-6 Benzyl ester, dihydropyridine core ~231.3 Benzyl group offers orthogonal deprotection compared to tert-butyl .

Structural and Functional Analysis

  • Bromo vs.
  • Ring Saturation : Dihydropyridine analogs (e.g., CAS 85838-94-4) lack full aromaticity, reducing stability under oxidative conditions compared to isoindoline derivatives.
  • Protecting Groups: Benzyl esters (CAS 66207-23-6) are cleaved via hydrogenolysis, whereas tert-butyl groups require acidic conditions, influencing synthetic strategies .

Reactivity and Stability

  • The nitro group in the target compound may increase sensitivity to thermal or shock-induced decomposition compared to non-nitro analogs.
  • Brominated analogs (e.g., CAS 201940-08-1) are less reactive toward nucleophiles than nitro-substituted derivatives due to weaker electron-withdrawing effects.

Biological Activity

tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H14BrN3O4
  • Molecular Weight : 343.17 g/mol
  • CAS Number : 264916-06-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Histone Deacetylases (HDACs) :
    • Compounds similar to this compound have been shown to inhibit HDAC activity, which plays a crucial role in cancer cell proliferation and survival. HDAC inhibitors can induce apoptosis in cancer cell lines by altering gene expression patterns associated with cell cycle regulation and apoptosis .
  • Impact on Topoisomerase II :
    • Research indicates that isoindoline derivatives can act as topoisomerase II inhibitors, which are vital for DNA replication and repair processes. This inhibition can lead to increased DNA damage in rapidly dividing cells, making these compounds potential candidates for cancer therapy .
  • Antioxidant Activity :
    • Some studies suggest that the nitro group in the compound may contribute to antioxidant properties, helping to mitigate oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionInduces apoptosis in various cancer cell lines
Topoisomerase II InhibitionDisrupts DNA replication in malignant cells
Antioxidant PropertiesReduces oxidative stress levels

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the effects of this compound on human colon carcinoma cells (HCT116). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at nanomolar concentrations. The mechanism was linked to HDAC inhibition and subsequent changes in histone acetylation patterns .
  • In Vivo Models :
    • In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The compound's ability to modulate immune responses and enhance T-cell activation was also observed, suggesting a dual role in both direct cytotoxicity and immunomodulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate
Reactant of Route 2
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tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate

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